molecular formula C17H20N2O B4942352 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

3-[(4-Phenylpiperazin-1-yl)methyl]phenol

Cat. No.: B4942352
M. Wt: 268.35 g/mol
InChI Key: HZMCPYNCRFAQGY-UHFFFAOYSA-N
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Description

3-[(4-Phenylpiperazin-1-yl)methyl]phenol is a chemical compound that belongs to the class of phenylpiperazine derivatives. These compounds are known for their diverse pharmacological activities, including their use in medicinal chemistry for the development of drugs targeting the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol typically involves the reaction of 4-phenylpiperazine with a suitable phenolic compound. One common method is the nucleophilic substitution reaction where 4-phenylpiperazine reacts with a halogenated phenol derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Phenylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenylpiperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders such as anxiety and depression.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets in the body. It is known to bind to various receptors in the central nervous system, including serotonin and dopamine receptors. This binding modulates the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The compound may also inhibit certain enzymes, further influencing its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 4-(3-Chlorophenyl)piperazine

Uniqueness

3-[(4-Phenylpiperazin-1-yl)methyl]phenol is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike other phenylpiperazine derivatives, it possesses a phenolic group that can undergo various chemical modifications, enhancing its versatility in drug design and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(4-Phenylpiperazin-1-yl)methyl]phenol, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, the piperazine ring can be functionalized via reductive amination or alkylation, followed by phenol group introduction. Purification often requires column chromatography (silica gel) or recrystallization using ethanol/water mixtures. Challenges include isolating intermediates due to similar polarities and minimizing byproducts from competing reactions. Reference synthetic protocols for analogous piperazine derivatives highlight the use of anhydrous conditions and inert atmospheres to improve yields .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • FTIR/Raman : Identify functional groups (e.g., phenolic -OH at ~3200–3500 cm⁻¹, C-N stretches in piperazine at ~1100–1250 cm⁻¹). DFT/B3LYP/cc-pVDZ calculations validate vibrational modes .
  • UV-Vis : Detect electronic transitions (e.g., π→π* in aromatic systems). TDDFT/CAM-B3LYP with solvent corrections (e.g., ethanol) aligns with experimental λmax values .
  • NMR : Assign proton environments (e.g., methylene bridge at δ 3.5–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm). DEPT-135 and HSQC experiments resolve overlapping signals .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : Despite limited toxicity data, standard precautions include:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Respiratory Protection : Use P95 or OV/AG/P99 respirators if airborne particulates form .
  • Ventilation : Fume hoods for synthesis and handling. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, CASSCF) resolve electronic structure ambiguities in this compound?

  • Methodological Answer :

  • DFT/B3LYP : Optimizes geometry and calculates vibrational spectra. Errors in bond lengths (≤2% for C-N bonds) arise from basis set limitations .
  • CASSCF/XMCQDPT2 : Models excited states for UV-Vis spectra, addressing charge-transfer transitions (e.g., phenyl→piperazine electron density shifts). Multi-reference methods reduce errors (<0.4 eV) compared to TDDFT .
  • Solvent Effects : SMD continuum models adjust for ethanol polarity, correcting λmax by ~9 nm .

Q. What intermolecular interactions dominate its crystallographic packing, and how do they affect solubility?

  • Methodological Answer : X-ray studies of analogous compounds reveal:

  • π-π Stacking : Between phenyl rings (distance ~3.5 Å) .
  • Hydrogen Bonding : Phenolic -OH donors form O-H···N bonds with piperazine acceptors (distance ~2.8 Å) .
  • Van der Waals Forces : Influence melting points (187–190°C) and solubility in polar aprotic solvents (e.g., DMSO) .

Q. How can researchers address discrepancies between experimental and computational spectral data?

  • Methodological Answer :

  • Error Analysis : Compare DFT-predicted vs. experimental IR/Raman peaks. Adjust basis sets (e.g., cc-pVTZ) or include anharmonic corrections .
  • Solvent Artifacts : For UV-Vis, measure in multiple solvents (e.g., cyclohexane vs. ethanol) to isolate polarity effects .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution .

Q. What strategies resolve contradictions in predicted vs. observed biological activity?

  • Methodological Answer :

  • PASS Database : Predicts >4000 bioactivities (e.g., receptor binding) based on structure. Validate via in vitro assays (e.g., kinase inhibition) .
  • SAR Studies : Modify substituents (e.g., fluorophenyl vs. methoxybenzyl) to assess activity changes. For example, fluorination increases blood-brain barrier permeability .

Q. How do structural modifications (e.g., halogenation) impact pharmacological properties?

  • Methodological Answer :

  • Halogenation : Fluorine at the phenyl ring enhances metabolic stability (C-F bond inertia) and logP (lipophilicity ~2.5) .
  • Methoxy Groups : Increase water solubility via hydrogen bonding but may reduce CNS penetration. Compare logD values at pH 7.4 .
  • Piperazine Substitution : N-methylation reduces basicity (pKa ~7.1 vs. ~9.3 for unmodified piperazine), altering receptor affinity .

Properties

IUPAC Name

3-[(4-phenylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13,20H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMCPYNCRFAQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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